2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
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Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O3S and its molecular weight is 504. The purity is usually 95%.
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Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H23ClN2O3S, with a molecular weight of approximately 394.92 g/mol. The structural features include:
- A quinazolinone core
- An oxazole ring
- A chlorophenyl group
- A methoxybenzyl substituent
These components contribute to its diverse pharmacological properties.
Anticancer Activity
Quinazoline derivatives, including the target compound, have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- In vitro Studies : A study evaluated the anticancer activity of quinazoline derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer effects .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Quinazoline Derivative 1 | MCF7 | 0.096 |
Quinazoline Derivative 2 | A549 | 2.09 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Kinase Inhibition
The biological evaluation included screening against a panel of kinases, which are critical in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) revealed that the compound stabilizes several kinases, indicating potential as a kinase inhibitor .
Kinase Target | ΔTm (°C) |
---|---|
Kinase 1 | 10.5 |
Kinase 2 | 9.8 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar quinazoline derivatives have been shown to interact with various molecular targets, including:
- Enzymatic Inhibition : Compounds may inhibit enzymes involved in tumor growth and proliferation.
- Receptor Interaction : The presence of specific substituents allows for interaction with growth factor receptors, potentially blocking cancer cell signaling pathways .
Case Studies
- Study on Quinazoline Derivatives : A recent study synthesized multiple quinazoline derivatives and assessed their biological activities. The findings highlighted that modifications to the phenyl substituents significantly affected their anticancer activity and kinase inhibition profiles .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of quinazoline derivatives, revealing that specific structural features enhance efficacy against resistant strains .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-9-11-20(28)12-10-19)16-35-27-30-23-6-4-3-5-22(23)26(32)31(27)15-18-7-13-21(33-2)14-8-18/h3-14H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZANJFRCRZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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